molecular formula C17H16N2 B14154188 5,7-Dimethyl-3-phenylquinolin-2-amine CAS No. 948292-42-0

5,7-Dimethyl-3-phenylquinolin-2-amine

Cat. No.: B14154188
CAS No.: 948292-42-0
M. Wt: 248.32 g/mol
InChI Key: BBNFHTSKQBMNPH-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-phenylquinolin-2-amine is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with two methyl groups at positions 5 and 7, a phenyl group at position 3, and an amine group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-phenylquinolin-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-phenylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

5,7-Dimethyl-3-phenylquinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.

    Industry: It is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-phenylquinolin-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Phenylquinoline: Lacks the methyl groups at positions 5 and 7.

    5,7-Dimethylquinoline: Lacks the phenyl group at position 3.

Uniqueness

5,7-Dimethyl-3-phenylquinolin-2-amine is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

948292-42-0

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

5,7-dimethyl-3-phenylquinolin-2-amine

InChI

InChI=1S/C17H16N2/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-11/h3-10H,1-2H3,(H2,18,19)

InChI Key

BBNFHTSKQBMNPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)N)C3=CC=CC=C3)C

Origin of Product

United States

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